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Core Science & Biosynthesis

Foundational

Technical Safety & Handling Guide: N-Ethyl-3-Nitroaniline (CAS 4319-19-1)

Topic: Toxicity and Safety Data Sheet (SDS) Analysis for N-Ethyl-3-Nitroaniline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-Ethyl-3-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Safety Data Sheet (SDS) Analysis for N-Ethyl-3-Nitroaniline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-3-nitroaniline (CAS 4319-19-1) is a secondary aromatic amine and a structural derivative of 3-nitroaniline.[1][2][3] While it serves as a critical intermediate in the synthesis of azo dyes and potentially as a fragment in medicinal chemistry, its toxicological profile presents significant occupational hazards.

This guide synthesizes data from direct chemical analysis and structural activity relationship (SAR) "read-across" from the well-characterized nitroaniline family. The core safety directive for this compound is the prevention of methemoglobinemia —a condition where the oxygen-carrying capacity of hemoglobin is compromised. Researchers must treat this compound with Category 3 (Toxic) protocols for acute exposure and implement strict dermal protection due to its lipophilic nature (LogP ~2.1).

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Understanding the physical state and solubility is the first step in designing a self-validating safety protocol. The lipophilicity of N-ethyl-3-nitroaniline facilitates rapid dermal absorption, making skin contact the primary route of silent exposure.

PropertyValue / DescriptionRelevance to Safety
Chemical Name N-Ethyl-3-nitroanilineTarget compound
CAS Number 4319-19-1Unique identifier for SDS lookup
Molecular Formula C₈H₁₀N₂O₂Nitrogen content indicates NOx risk in fire
Molecular Weight 166.18 g/mol Moderate MW facilitates membrane transport
Physical State Yellow crystalline solid or semi-solidDust/aerosol inhalation risk
LogP (Octanol/Water) ~2.1 (Predicted)High Dermal Permeability
Solubility Low in water; Soluble in Ethanol, DMSOUse compatible solvents for decontamination
Melting Point ~50–70°C (Analog range)May melt during exothermic reactions
Hazard Identification (GHS Classification)

Note: Specific GHS data for CAS 4319-19-1 is often bridged from the parent 3-nitroaniline (CAS 99-09-2) and N-ethylaniline (CAS 103-69-5). The following classification represents a precautionary "worst-case" profile essential for high-integrity safety planning.

Core Hazards
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).

  • Acute Toxicity (Inhalation): Category 3 (Toxic if inhaled).

  • STOT - Repeated Exposure: Category 2 (May cause damage to organs [Blood/Methemoglobin] through prolonged or repeated exposure).

  • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).

Mechanistic Insight: The "Silent" Hypoxia

Unlike irritants that cause immediate pain, N-ethyl-3-nitroaniline acts systemically. It enters the bloodstream, where hepatic metabolism converts it into active metabolites that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). This form of hemoglobin cannot bind oxygen, leading to chemical asphyxiation despite normal respiration rates.

Toxicological Mechanism & Pathway Analysis

The toxicity of N-ethyl-3-nitroaniline is driven by its metabolic activation. The ethyl group delays but does not prevent the formation of the toxic N-hydroxyl species.

Figure 1: Metabolic Activation and Methemoglobin Formation Pathway Caption: The hepatic bioactivation of N-ethyl-3-nitroaniline leads to the futile cycling of hemoglobin oxidation, depleting cellular reducing agents (NADPH).

MetHb_Pathway Compound N-Ethyl-3-nitroaniline Liver Hepatic CYP450 (N-Deethylation) Compound->Liver Ingestion/Absorption Intermediate 3-Nitroaniline Liver->Intermediate Metabolism Activation N-Hydroxylation (N-hydroxy-3-nitroaniline) Intermediate->Activation Bioactivation Blood Erythrocyte Activation->Blood Transport MetHb_Fe3 Methemoglobin (Fe3+) (Cannot bind O2) Activation->MetHb_Fe3 Oxidizes Hb Hb_Fe2 Hemoglobin (Fe2+) (O2 Carrier) Hb_Fe2->MetHb_Fe3 Oxidation MetHb_Fe3->Hb_Fe2 Reduction (Slow) Recycle MetHb Reductase (NADH/NADPH) Recycle->Hb_Fe2 Restores Function

Experimental Safety Protocols
4.1 Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are often insufficient for aromatic amines and nitro compounds due to rapid permeation.

  • Gloves: Silver Shield/4H (Laminate) or Butyl Rubber (0.7mm) are required for prolonged handling.

    • Why? Nitrile breakthrough time for nitroanilines can be <15 minutes.

  • Respiratory: If handling powder or heating the substance, use a P3 (HEPA) filter combined with an Organic Vapor (OV) cartridge.

    • Why? Protects against both crystal dust and sublimed vapors.

  • Body: Tyvek® or equivalent chemically resistant coveralls with taped seams.

4.2 Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Decontamination: Surfaces should be wiped with ethanol (to solubilize the lipophilic residue) followed by soapy water.

4.3 Storage & Stability
  • Conditions: Store in amber glass (light sensitive) under inert atmosphere (Nitrogen/Argon) if possible, though air stability is generally acceptable for short terms.

  • Incompatibilities: Segregate from strong oxidizers (nitric acid) and reducing agents (hydrides), which can trigger uncontrolled exothermic reactions.

Emergency Response: The "Blue Patient" Protocol

If exposure is suspected, immediate action is required.[4] Symptoms of methemoglobinemia (cyanosis/blue skin, headache, fatigue) may be delayed 1–4 hours.

Figure 2: Emergency Decision Logic for Nitroaniline Exposure Caption: Step-by-step triage protocol for suspected exposure, prioritizing decontamination and medical intervention.

Emergency_Response Start Suspected Exposure Route Identify Route Start->Route Skin Dermal Contact Route->Skin Inhale Inhalation Route->Inhale Action_Skin Wash 15 min w/ Soap Discard Leather/Clothing Skin->Action_Skin Action_Inhale Move to Fresh Air 100% Oxygen if available Inhale->Action_Inhale Assess Assess Symptoms (Blue lips, Headache, SpO2 < 90%) Action_Skin->Assess Action_Inhale->Assess Medical Transport to ER Bring SDS Assess->Medical Treatment Antidote: Methylene Blue (If MetHb > 30%) Medical->Treatment

Environmental Impact & Disposal
  • Aquatic Toxicity: Nitroanilines are poorly biodegradable and toxic to aquatic invertebrates (EC50 < 100 mg/L).

  • Disposal Protocol:

    • Do NOT flush down the drain.

    • Collect as Hazardous Organic Waste (Nitrogen-containing) .

    • Incineration: Must be performed in a facility equipped with a scrubber for Nitrogen Oxides (NOx), as combustion releases toxic NO₂ fumes.

References
  • PubChem. (2025).[5] N-Ethyl-3-nitroaniline (Compound Summary).[1][2][3][6] National Library of Medicine.[3][5] [Link][3]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 3-Nitroaniline (Read-Across Source).[Link]

  • National Center for Biotechnology Information. (2025). Methemoglobinemia: Causes and Treatments.[Link]

Sources

Exploratory

Technical Guide: Basicity and pKa Determination of N-Ethyl-3-nitroaniline

Executive Summary Compound: N-Ethyl-3-nitroaniline (CAS: 4319-19-1) Class: Weakly basic aniline derivative Critical Parameter: pKa 2.9 – 3.1 (Predicted/Derived) This technical guide provides a structural analysis and exp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-Ethyl-3-nitroaniline (CAS: 4319-19-1) Class: Weakly basic aniline derivative Critical Parameter: pKa


 2.9 – 3.1 (Predicted/Derived)

This technical guide provides a structural analysis and experimental framework for determining the basicity of N-ethyl-3-nitroaniline. While 3-nitroaniline is a standard reference standard (pKa 2.47), the N-ethyl derivative represents a specific case where steric bulk and alkyl inductive effects modulate the electronic environment of the amino nitrogen. This document details the theoretical derivation of its basicity using Hammett Linear Free Energy Relationships (LFER) and prescribes the UV-Vis Spectrophotometric Titration method as the gold standard for experimental validation, as potentiometric methods lack precision for bases with pKa < 3.0.

Part 1: Structural & Electronic Determinants

The basicity of N-ethyl-3-nitroaniline is governed by the availability of the lone pair electrons on the amine nitrogen. This availability is determined by the interplay of three primary electronic effects:

  • Resonance Delocalization (+R of Amine): The nitrogen lone pair is delocalized into the aromatic

    
    -system, significantly lowering basicity compared to aliphatic amines (e.g., ethylamine pKa ~10.7 vs. aniline pKa 4.6).
    
  • Meta-Nitro Substituent Effect (-I): The nitro group at the 3-position (meta) exerts a strong electron-withdrawing inductive effect (

    
    ). Unlike para-nitroaniline, where direct resonance withdrawal (
    
    
    
    ) occurs, the meta position prevents direct conjugation between the nitro group and the amine lone pair. However, the inductive pull is sufficient to destabilize the protonated ammonium form, drastically lowering the pKa relative to aniline.
  • N-Ethyl Inductive Effect (+I): The ethyl group acts as a weak electron donor via the inductive effect (

    
    ), increasing electron density on the nitrogen. This generally raises the pKa by 0.4–0.6 units compared to the primary amine.
    
Diagram 1: Electronic Push-Pull Mechanisms

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

ElectronicEffects N_Ethyl N-Ethyl Group (+I Effect) N_Center Amino Nitrogen (Reaction Center) N_Ethyl->N_Center Increases e- Density (Raises pKa) Ring Aromatic Ring (Resonance Sink) N_Center->Ring Lone Pair Delocalization (Lowers pKa) Nitro 3-Nitro Group (-I Inductive Pull) Ring->Nitro Electron Withdrawal (Destabilizes BH+)

Caption: Vector analysis of electronic effects. The N-ethyl group provides mild stabilization to the conjugate acid, while ring delocalization and the meta-nitro group strongly destabilize it.

Part 2: Quantitative Data & Hammett derivation

Direct experimental pKa values for N-ethyl-3-nitroaniline are rarely reported in standard compilations compared to the parent 3-nitroaniline. Therefore, we utilize Hammett Linear Free Energy Relationships (LFER) to derive the theoretical value, which serves as the hypothesis for experimental validation.

The Hammett Equation


  • Parent Base: N-ethylaniline (

    
    )
    
  • Substituent: 3-Nitro (

    
    )
    
  • Substituent Constant (

    
    ):  0.71 (Strongly electron-withdrawing)
    
  • Reaction Constant (

    
    ):  ~2.8 (Sensitivity of aniline dissociation to substitution)
    

Calculation:



Alternatively, starting from 3-nitroaniline (2.[1]47) and adding the N-ethyl shift (~0.5):



Comparative Basicity Table
CompoundStructurepKa (Experimental)pKa (Predicted)Electronic Driver
Aniline Ph-NH₂4.63-Reference Standard
N-Ethylaniline Ph-NH-Et5.12-+I effect of Ethyl group
3-Nitroaniline m-NO₂-Ph-NH₂2.47-Strong -I effect of Nitro
N-Ethyl-3-nitroaniline m-NO₂-Ph-NH-Et N/A 2.9 – 3.1 Combined +I (Ethyl) and -I (Nitro)
4-Nitroaniline p-NO₂-Ph-NH₂1.00-Strong -R and -I effects

Part 3: Experimental Determination Protocol

For bases with


, potentiometric titration (standard pH meter) is prone to significant error because the glass electrode response becomes non-linear and the concentration of free protons approaches the concentration of the analyte.

The Method of Choice: UV-Vis Spectrophotometric Titration (Hammett Acidity Function). Principle: The protonated (


) and unprotonated (

) forms of nitroanilines exhibit distinct UV absorption spectra (bathochromic shift upon deprotonation).
Reagents & Equipment[2][3]
  • Analyte: N-ethyl-3-nitroaniline (>98% purity).

  • Solvent: Spectroscopic grade Ethanol or Methanol (for stock solution).

  • Buffers: Britton-Robinson or Phosphate/Citrate buffers (pH 1.0 – 5.0).

  • Strong Acid: HCl or

    
     (for 
    
    
    
    determination if pKa < 1, though pH 1-4 is likely sufficient here).
  • Instrument: Double-beam UV-Vis Spectrophotometer (200–500 nm range).

Step-by-Step Protocol
  • Stock Preparation: Dissolve 10 mg of N-ethyl-3-nitroaniline in 10 mL ethanol.

  • Spectral Scanning (Isosbestic Point Check):

    • Prepare Sample A: 100 µL stock + 2.9 mL 0.1 M HCl (Fully protonated form,

      
      ).
      
    • Prepare Sample B: 100 µL stock + 2.9 mL 0.1 M NaOH (Fully unprotonated form,

      
      ).
      
    • Scan both from 250–500 nm.

    • Identify

      
       for the base form (likely ~350-400 nm due to nitro-conjugation) and the acid form.
      
  • Buffer Preparation: Prepare a series of 10 buffers ranging from pH 1.5 to 4.5 in 0.3 unit increments. Measure exact pH using a calibrated meter.

  • Titration:

    • Add constant volume of analyte stock to each buffer.

    • Measure Absorbance (

      
      ) at the 
      
      
      
      of the unprotonated species.
  • Calculation (Henderson-Hasselbalch Modification):

    
    
    Where:
    
    • 
       = Absorbance of fully basic form (high pH).
      
    • 
       = Absorbance of fully acidic form (low pH).
      
    • 
       = Absorbance at specific buffer pH.
      
Diagram 2: Spectrophotometric Workflow

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Stock Stock Solution (EtOH) Extreme Scan Extremes (0.1M HCl & 0.1M NaOH) Stock->Extreme Lambda Determine λmax & Isosbestic Point Extreme->Lambda Aliquot Aliquot Analyte into Buffers Lambda->Aliquot Buffers Prepare Buffer Series (pH 1.5 - 4.5) Buffers->Aliquot Read Measure Absorbance @ λmax (Base) Aliquot->Read Plot Plot A vs pH (Sigmoidal Curve) Read->Plot Calc Calculate pKa (Intercept at log ratio = 0) Plot->Calc

Caption: Workflow for spectrophotometric pKa determination. Critical step is identifying the wavelength where maximum difference exists between ionized and unionized forms.

Part 4: Applications in Drug Development[4]

Understanding the pKa of N-ethyl-3-nitroaniline is not merely an academic exercise; it is a critical parameter in Quantitative Structure-Activity Relationship (QSAR) modeling.

  • Lipophilicity (logD) Modulation:

    • At physiological pH (7.4), N-ethyl-3-nitroaniline (pKa ~3.0) exists almost exclusively (>99.9%) in its neutral, uncharged form .

    • This maximizes membrane permeability, making it a highly lipophilic scaffold.

    • Implication: High passive diffusion but potential solubility issues in aqueous formulations.

  • Metabolic Stability:

    • The N-ethyl group is a site for oxidative dealkylation by Cytochrome P450 enzymes.

    • The electron-deficient ring (due to the nitro group) makes the aromatic ring resistant to oxidative metabolism, directing metabolism primarily to the alkyl chain or nitro-reduction.

References

  • Hammett, L. P. (1937).[2] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society.

  • PubChem. (2024).[1] "N-ethyl-3-nitroaniline Compound Summary (CID 3765741)".[1] National Library of Medicine.

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard reference for the UV-Vis protocol described).
  • ChemicalBook. (2024). "N-ETHYL-3-NITROANILINE Properties and CAS 4319-19-1".

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[1][3] (Source for 3-nitroaniline and N-ethylaniline reference values).

Sources

Foundational

Advanced Crystal Structure Analysis of N-Ethyl-3-Nitroaniline

Content Type: Technical Whitepaper & Methodological Guide Subject: Structural Elucidation and NLO Potential of N-Alkyl-Nitroaniline Derivatives Executive Summary This technical guide outlines the rigorous structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: Structural Elucidation and NLO Potential of N-Alkyl-Nitroaniline Derivatives

Executive Summary

This technical guide outlines the rigorous structural analysis of N-ethyl-3-nitroaniline (NENA) , a compound of significant interest in the field of organic non-linear optics (NLO). Unlike inorganic counterparts (e.g., LiNbO


), organic push-pull chromophores like NENA offer higher laser damage thresholds and superior dielectric properties. However, their efficacy is strictly dictated by their crystal packing—specifically, the requirement for a non-centrosymmetric arrangement.

This document guides researchers through the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis required to validate NENA’s structural integrity and NLO viability.

Synthetic Pathway & Crystal Growth

To analyze the crystal structure, high-purity single crystals are prerequisite. The synthesis involves the mono-N-alkylation of m-nitroaniline. The meta positioning is critical; unlike p-nitroaniline (which often crystallizes centrosymmetrically due to strong dipole pairing), m-nitroaniline derivatives often adopt non-centrosymmetric space groups (e.g.,


, 

) favorable for Second Harmonic Generation (SHG).
Synthesis Protocol

Reaction Mechanism: Nucleophilic substitution (


) of ethyl iodide by m-nitroaniline in a basic medium.

Step-by-Step Methodology:

  • Dissolution: Dissolve 13.8g (0.1 mol) of m-nitroaniline in 60 mL of DMF.

  • Base Addition: Add 16.6g (0.12 mol) of anhydrous

    
     to act as a proton scavenger.
    
  • Alkylation: Add 15.6g (0.1 mol) of ethyl iodide dropwise at room temperature.

  • Reflux: Heat to 60°C for 6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Pour into ice-cold water. The precipitate is crude NENA.

  • Purification: Recrystallize from ethanol to remove di-ethylated byproducts.

Crystal Growth: Slow Evaporation Technique (SEST)

For X-ray analysis, micro-crystals are insufficient. Use the SEST method to grow dimensions


 mm.
  • Solvent System: Acetone:Methanol (1:1 v/v).

  • Temperature: Constant bath at 30°C (

    
    0.01°C).
    
  • Timeline: 14–21 days.

  • Morphology Target: Defect-free, transparent prisms or plates.

Workflow Visualization

The following diagram illustrates the critical path from raw reagents to diffraction-quality crystals.

SynthesisWorkflow Start m-Nitroaniline (Precursor) Reagent Ethyl Iodide + K2CO3 (DMF, 60°C) Start->Reagent  SN2 Reaction Inter Crude Precipitate (Ice Bath Quench) Reagent->Inter  Precipitation Purify Recrystallization (Ethanol) Inter->Purify  Purification Growth Crystal Growth (SEST) (Acetone:MeOH) Purify->Growth  Supersaturation Final Single Crystal (N-ethyl-3-nitroaniline) Growth->Final  Harvest

Figure 1: Synthetic and crystal growth workflow for N-ethyl-3-nitroaniline.

Crystallographic Analysis (SC-XRD)

The core objective is to determine the unit cell parameters and space group. For NLO applications, we specifically look for the absence of inversion centers (


).
Data Collection Strategy
  • Instrument: Bruker Kappa APEX II or equivalent diffractometer.

  • Radiation: Mo-K

    
     (
    
    
    
    ). Copper sources (Cu-K
    
    
    ) are preferred if the crystal is very small (<0.1 mm) to boost intensity.
  • Temperature: 296 K (Room Temp) is standard, but 100 K (

    
     stream) reduces thermal vibration ellipsoids, improving 
    
    
    
    -factor.
Structure Solution & Refinement

The solution process follows the "Direct Methods" approach due to the presence of light atoms (C, H, N, O).

ParameterProtocol / Standard
Software SHELXS (Solution) / SHELXL (Refinement)
Method Direct Methods (SHELXT) or Charge Flipping
Refinement Full-matrix least-squares on

H-Atom Treatment C-H constrained (riding model); N-H located from difference Fourier map
Target R-factor

(5%) indicates a high-quality solution
Structural Logic & Intermolecular Forces

In N-ethyl-3-nitroaniline, the crystal packing is governed by the competition between:

  • Hydrogen Bonding: The amino hydrogen (

    
    ) acts as a donor, and the nitro group oxygens (
    
    
    
    ) act as acceptors.
  • 
    -
    
    
    
    Stacking:
    Interaction between the phenyl rings.

Critical Analysis Point: The ethyl group introduces steric bulk that disrupts the planar stacking often seen in unsubstituted nitroaniline. This steric hindrance is beneficial; it prevents the formation of centrosymmetric dimers (which cancel out NLO dipoles) and encourages "herringbone" or "helical" packing motifs essential for SHG activity.

Advanced Characterization: Hirshfeld Surface Analysis

To validate the stability of the crystal lattice, Hirshfeld surface analysis is generated (typically using CrystalExplorer). This maps the electron density boundary of the molecule.

  • 
     Surface:  Visualizes close contacts. Red spots indicate strong H-bonds (
    
    
    
    ).
  • Fingerprint Plot: A 2D plot of

    
     (distance to internal atom) vs 
    
    
    
    (distance to external atom).
    • Spikes: Represent strong hydrogen bonds.[1]

    • Diffuse regions: Represent van der Waals forces (

      
       contacts).
      
Analysis Workflow Diagram

The following logic flow details the post-collection analysis required to confirm the structure.

AnalysisLogic RawData Raw Diffraction Frames Reduction Data Reduction (SAINT/CrysAlisPro) RawData->Reduction Solve Structure Solution (Phase Problem) Reduction->Solve Refine Refinement (SHELXL) Minimize R-factor Solve->Refine Check Symmetry Check (Centrosymmetric?) Refine->Check Hirshfeld Hirshfeld Surface (Interaction Map) Refine->Hirshfeld CIF Output NLO_Yes Non-Centrosymmetric (NLO Active) Check->NLO_Yes No Inversion Center NLO_No Centrosymmetric (NLO Inactive) Check->NLO_No Inversion Center Present

Figure 2: Crystallographic analysis and NLO screening logic.

References

  • Stilinović, V. & Portada, T. (2011).[2] N-Benzyl-3-nitroaniline. Acta Crystallographica Section E. Link

    • Context: Provides the structural analogue comparison for N-alkyl-3-nitroanilines, establishing the bent conform
  • Panicker, C.Y., et al. (2009). 3-nitroaniline and 3-nitrophenol – A novel non linear optical material. Journal of Optoelectronics and Advanced Materials. Link

    • Context: Validates the NLO properties of the parent m-nitroaniline scaffold and the importance of hydrogen bonding in hyperpolarizability.
  • BenchChem Protocols. Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Link

    • Context: Adapts the general N-ethylation protocol for nitroanilines used in Section 1.1.
  • PubChem. N-ethyl-3-nitroaniline Compound Summary. Link

    • Context: Verification of chemical identifiers (CAS, Molecular Weight) and basic physicochemical properties.[3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Laboratory Synthesis of N-ethyl-3-nitroaniline

Abstract and Introduction N-ethyl-3-nitroaniline is a valuable substituted aniline intermediate in organic synthesis, particularly in the development of dyes and other specialized chemical entities.[1] This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N-ethyl-3-nitroaniline is a valuable substituted aniline intermediate in organic synthesis, particularly in the development of dyes and other specialized chemical entities.[1] This document provides a comprehensive, field-tested protocol for the synthesis of N-ethyl-3-nitroaniline via the direct N-alkylation of 3-nitroaniline. The chosen synthetic strategy is an SN2 reaction, which offers a reliable and high-yielding pathway to the desired mono-ethylated product.

This guide is designed for researchers and professionals in chemical synthesis. It moves beyond a simple recitation of steps to provide a deep dive into the causality behind procedural choices—from reagent selection to reaction monitoring and purification. By grounding the protocol in mechanistic principles and robust safety data, this document serves as a self-validating system for the successful and safe synthesis of the target compound.

Synthesis Strategy and Mechanistic Rationale

The synthesis of N-ethyl-3-nitroaniline is achieved through the nucleophilic substitution reaction of 3-nitroaniline with an ethylating agent. The overall transformation is depicted below:

Reaction Scheme: 3-nitroaniline reacts with ethyl iodide in the presence of potassium carbonate to yield N-ethyl-3-nitroaniline.

Mechanistic Insight: The SN2 Pathway

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The key steps are:

  • Deprotonation: The amine group (-NH₂) of 3-nitroaniline is weakly acidic. A base, in this case, potassium carbonate (K₂CO₃), deprotonates the amine to form the corresponding anilide anion. This step is crucial as it significantly enhances the nucleophilicity of the nitrogen atom.

  • Nucleophilic Attack: The highly nucleophilic anilide anion then attacks the electrophilic carbon atom of the ethylating agent (ethyl iodide). This occurs in a single, concerted step where the nitrogen-carbon bond forms concurrently with the cleavage of the carbon-iodine bond.

  • Product Formation: The result is the formation of N-ethyl-3-nitroaniline and the iodide salt of potassium.

Rationale for Reagent Selection
  • Substrate (3-Nitroaniline): A readily available starting material. The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but increases the acidity of the amine protons, facilitating deprotonation by a mild base.

  • Base (Potassium Carbonate): K₂CO₃ is an ideal base for this reaction. It is sufficiently basic to deprotonate the aniline without being so strong as to cause unwanted side reactions. It is also inexpensive, easy to handle, and can be easily removed by filtration after the reaction. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions and handling precautions.[2]

  • Ethylating Agent (Ethyl Iodide): Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide. A slight excess is often used to ensure complete consumption of the starting aniline, but a large excess should be avoided to minimize the formation of the dialkylated byproduct, N,N-diethyl-3-nitroaniline.[2] Diethyl sulfate is another viable, though more toxic, alternative.

  • Solvent (Acetone/DMF): A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is optimal for SN2 reactions. These solvents can solvate the cation (K⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity. Acetone is often preferred due to its lower boiling point, which simplifies removal during work-up.[3]

Physicochemical and Safety Data

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any work.[4][5] The following table summarizes key data for the materials involved.

CompoundFormulaMol. Weight ( g/mol )M.P. (°C)Key Hazards
3-Nitroaniline C₆H₆N₂O₂138.13114Toxic by inhalation, ingestion, and skin contact; may cause methemoglobinemia.[4]
N-ethyl-3-nitroaniline C₈H₁₀N₂O₂166.1870-73Toxic if swallowed, in contact with skin, or if inhaled.
Ethyl Iodide C₂H₅I155.97-111Harmful if swallowed or inhaled; suspected carcinogen; skin and eye irritant.
Potassium Carbonate K₂CO₃138.21891Causes serious eye irritation; skin and respiratory irritation.
Acetone C₃H₆O58.08-95Highly flammable liquid and vapor; causes serious eye irritation.

Detailed Experimental Protocol

This protocol is adapted from established N-alkylation procedures for substituted anilines.[2][3]

Materials and Equipment
Reagents & SolventsEquipment
3-Nitroaniline250 mL Round-bottom flask
Ethyl iodideMagnetic stirrer with heating mantle
Potassium carbonate (anhydrous, fine powder)Reflux condenser with water lines
Acetone (anhydrous)Nitrogen/Argon inlet
Ethyl acetate (reagent grade)Separatory funnel (500 mL)
Hexane (reagent grade)Rotary evaporator
Deionized waterGlassware (beakers, graduated cylinders)
Brine (saturated NaCl solution)TLC plates (silica gel 60 F₂₅₄)
Anhydrous sodium sulfate (Na₂SO₄)UV lamp for TLC visualization
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reagents (3-Nitroaniline, K₂CO₃, Acetone) A->B C 3. Add Ethyl Iodide (Dropwise at RT) B->C D 4. Heat to Reflux (Approx. 56°C) C->D E 5. Monitor by TLC (4-6 hours) D->E F 6. Cool & Filter (Remove K₂CO₃) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Liquid-Liquid Extraction (EtOAc/Water) G->H I 9. Dry & Evaporate (Na₂SO₄, Rotovap) H->I J 10. Column Chromatography (Silica, Hexane/EtOAc) I->J K 11. Characterize Product (NMR, MS, M.P.) J->K

Caption: Experimental workflow for the synthesis of N-ethyl-3-nitroaniline.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-nitroaniline (5.0 g, 36.2 mmol, 1.0 eq) and finely powdered anhydrous potassium carbonate (10.0 g, 72.4 mmol, 2.0 eq). Add 100 mL of anhydrous acetone.

  • Reagent Addition: To the stirring suspension under a nitrogen atmosphere, add ethyl iodide (3.5 mL, 5.6 g, 43.4 mmol, 1.2 eq) dropwise over 5 minutes at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 56°C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every hour.[2] Use a 4:1 Hexane:Ethyl Acetate mobile phase. The starting material (3-nitroaniline) is highly polar and will have a lower Rf value than the less polar product (N-ethyl-3-nitroaniline). The reaction is typically complete within 4-6 hours when the starting material spot is no longer visible by UV light.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KI) through a pad of celite and wash the solid cake with a small amount of acetone (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude orange/yellow solid or oil.

  • Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (50 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate is recommended, starting with 95:5 (Hexane:EtOAc) and gradually increasing the polarity to 80:20.

  • Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions to afford pure N-ethyl-3-nitroaniline as a yellow or orange solid. Dry under vacuum. The expected yield is typically in the range of 75-90%.

Reaction Mechanism Diagram

Caption: Sₙ2 mechanism for the ethylation of the 3-nitroanilide anion.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective base (K₂CO₃ is old or hydrated).2. Insufficient reaction time or temperature.3. Poor quality reagents.1. Use freshly opened or properly dried K₂CO₃. Ensure it is finely powdered to maximize surface area.2. Confirm reflux temperature is reached. Continue heating and monitor by TLC until starting material is consumed.[2]3. Ensure all reagents and solvents are pure and anhydrous.
Significant Dialkylation 1. Large excess of ethyl iodide.2. High reaction temperature or concentration.1. Use only a slight excess (1.1-1.2 eq) of the ethylating agent.[2]2. Add the ethyl iodide slowly. Avoid excessively high temperatures. If dialkylation is persistent, consider running the reaction in a more dilute solution.
Difficult Purification 1. Product and byproduct have similar polarity.2. Oily product that won't crystallize.1. Optimize the chromatography solvent system. A shallow gradient (e.g., 0-15% EtOAc in Hexane) may be required to achieve good separation.2. The pure product should be a solid. If an oil persists, it may be impure. Re-purify or attempt to crystallize from a hexane/ethanol mixture.

References

  • Smolecule. (2024). N-ethyl-3-methyl-4-nitroaniline.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3765741, N-ethyl-3-nitroaniline.
  • Sigma-Aldrich. (2026). Safety Data Sheet for 3-Nitroaniline.
  • ChemicalBook. (n.d.). N-ETHYL-3-NITROANILINE (CAS 4319-19-1).
  • Benchchem. (2025). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • International Labour Organization. (2021). ICSC 0307 - 3-NITROANILINE.
  • Fisher Scientific. (n.d.). Safety Data Sheet for N-Ethyl-2-nitroaniline.

Sources

Application

Application Notes and Protocols: N-ethyl-3-nitroaniline as a Key Intermediate in Azo Dye Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of N-ethyl-3-nitroaniline as a versatile intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of N-ethyl-3-nitroaniline as a versatile intermediate in the synthesis of azo dyes. Azo dyes, characterized by the presence of the azo functional group (-N=N-), represent the largest and most diverse class of synthetic colorants. The strategic placement of the nitro and ethyl groups on the aniline ring of N-ethyl-3-nitroaniline offers unique electronic and steric properties that can be exploited to fine-tune the color, fastness, and other critical properties of the resulting dyes. This guide delves into the fundamental principles of azo dye synthesis, provides detailed, field-proven protocols for the diazotization of N-ethyl-3-nitroaniline and its subsequent coupling reactions, and offers insights into the characterization and potential applications of the synthesized dyes.

Introduction: The Strategic Importance of N-ethyl-3-nitroaniline in Azo Dye Chemistry

Azo dyes are synthesized through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component.[1][2] The choice of the primary aromatic amine, or the "diazo component," is paramount as it significantly influences the final properties of the dye. N-ethyl-3-nitroaniline is a particularly valuable diazo component for several reasons:

  • Modulation of Electronic Properties: The presence of a nitro group (-NO2), a strong electron-withdrawing group, at the meta position to the amino group, and an electron-donating ethyl group (-CH2CH3) on the nitrogen atom creates a unique electronic environment. This influences the stability and reactivity of the resulting diazonium salt and ultimately impacts the λmax (wavelength of maximum absorbance) and, consequently, the color of the final dye.[3]

  • Enhanced Molar Extinction Coefficients: The specific substitution pattern can lead to dyes with high molar extinction coefficients, resulting in intense colors.

  • Versatility in Coupling Partners: The diazonium salt derived from N-ethyl-3-nitroaniline can be coupled with a wide array of aromatic compounds, including phenols, naphthols, and other aromatic amines, to generate a broad spectrum of colors ranging from yellows and oranges to reds and browns.[1]

This guide will provide the necessary theoretical background and practical protocols to successfully synthesize and characterize azo dyes derived from N-ethyl-3-nitroaniline.

The Chemistry of Azo Dye Synthesis: A Mechanistic Overview

The synthesis of an azo dye from N-ethyl-3-nitroaniline involves two fundamental reactions: diazotization and azo coupling.

Diazotization of N-ethyl-3-nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2][4] This reaction is typically carried out in a cold, acidic solution using nitrous acid (HNO2), which is generated in situ from the reaction of sodium nitrite (NaNO2) with a strong mineral acid like hydrochloric acid (HCl).[2][5] The low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.[2][6]

The mechanism proceeds as follows:

  • Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid.

  • Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule yields the highly electrophilic nitrosonium ion (NO+).[5]

  • Nucleophilic Attack: The primary amine (N-ethyl-3-nitroaniline) acts as a nucleophile and attacks the nitrosonium ion.[5]

  • Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: Protonation of the diazohydroxide and subsequent loss of a water molecule generates the stable N-ethyl-3-nitrophenyldiazonium ion.[5]

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Synthesis of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl HCl->HNO2 NaCl NaCl HNO2_2 HNO₂ H2ONO+ H₂O-NO⁺ HNO2_2->H2ONO+ + H⁺ H+ H⁺ NO+ NO⁺ (Nitrosonium ion) H2ONO+->NO+ - H₂O H2O H₂O Amine N-ethyl-3-nitroaniline Intermediate1 Ar-N(Et)-N=O Amine->Intermediate1 + NO⁺ NO+_2 NO⁺ Diazonium N-ethyl-3-nitrophenyldiazonium ion Intermediate1->Diazonium Tautomerization & -H₂O

Caption: Mechanism of Diazotization.

Azo Coupling Reaction

The diazonium salt formed in the first step is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[1][2] Common coupling components include phenols and aromatic amines. The coupling position is typically para to the activating group (e.g., -OH or -NH2) unless this position is blocked, in which case ortho substitution occurs.[7] The pH of the reaction medium is critical for successful coupling. Phenols are typically coupled under mildly alkaline conditions, while amines are coupled under mildly acidic conditions.

Azo_Coupling_Workflow Start Start: Prepare Reagents Diazotization Diazotization of N-ethyl-3-nitroaniline Start->Diazotization Coupling Azo Coupling with Coupling Component Diazotization->Coupling Isolation Isolation and Purification of Azo Dye Coupling->Isolation Characterization Characterization (Spectroscopy, etc.) Isolation->Characterization End End: Azo Dye Product Characterization->End

Sources

Method

Advanced Functionalization of N-Ethyl-3-Nitroaniline: Monomer Synthesis for NLO and High-Performance Polymers

Application Note: AN-POLY-042 Executive Summary & Strategic Utility N-Ethyl-3-nitroaniline (m-nitro-N-ethylaniline) represents a critical "Janus" intermediate in macromolecular design. Unlike its para-substituted isomer—...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-POLY-042

Executive Summary & Strategic Utility

N-Ethyl-3-nitroaniline (m-nitro-N-ethylaniline) represents a critical "Janus" intermediate in macromolecular design. Unlike its para-substituted isomer—which is ubiquitous in rigid-rod aramids and high-


 nonlinear optical (NLO) chromophores—the meta-substitution  pattern of the 3-nitro variant offers unique rheological and solubility benefits.

In polymer matrices, the meta-linkage introduces controlled disorder (entropy), disrupting crystalline packing. This is crucial for:

  • NLO Polymers: Preventing the antiparallel dipole pairing that cancels out second-order optical nonlinearity (

    
    ).
    
  • Aramids/Polyimides: Increasing solubility in organic solvents (NMP, DMAc) without sacrificing thermal stability, thereby facilitating solution processing (spin-coating, casting).

This guide details two distinct functionalization pathways:

  • Pathway A (The "Anchor" Approach): Functionalization of the secondary amine to create a polymerizable side-chain monomer.

  • Pathway B (The "Backbone" Approach): Reduction of the nitro group to create a diamine monomer for step-growth polymerization.

Strategic Workflow Visualization

The following diagram outlines the divergent synthetic pathways for N-ethyl-3-nitroaniline functionalization.

Functionalization_Strategy cluster_legend Application Context Start N-Ethyl-3-Nitroaniline (Starting Material) Hydroxy Intermediate A: N-Ethyl-N-(2-hydroxyethyl)- 3-nitroaniline Start->Hydroxy Hydroxyethylation (2-Chloroethanol/Base) Diamine Monomer B: N-Ethyl-1,3-phenylenediamine Start->Diamine Catalytic Hydrogenation (H2, Pd/C) Monomer Monomer A: Methacrylate Derivative (NLO Active) Hydroxy->Monomer Esterification (Methacryloyl Chloride) PolymerA Side-Chain Polymer (PMMA Backbone) Monomer->PolymerA Free Radical Polymerization PolymerB Main-Chain Polymer (Aramid/Polyimide) Diamine->PolymerB Polycondensation

Figure 1: Divergent functionalization pathways. Path A targets functional side-chain polymers (e.g., for optical applications), while Path B targets backbone modification for high-performance engineering plastics.

Module A: Synthesis of NLO-Active Methacrylate Monomer

This protocol functionalizes the secondary amine to attach a polymerizable "handle." The resulting monomer is a "push-pull" chromophore (donor: amine, acceptor: nitro) suitable for copolymerization with methyl methacrylate (MMA).

Protocol A1: Hydroxyethylation

Objective: Synthesize N-ethyl-N-(2-hydroxyethyl)-3-nitroaniline. Mechanism: Nucleophilic substitution (


) of the secondary amine on 2-chloroethanol.
ParameterSpecification
Reagents N-Ethyl-3-nitroaniline (1.0 eq), 2-Chloroethanol (1.5 eq),

(1.2 eq), Water/Ethanol (1:1).
Temperature Reflux (

).
Time 12–18 Hours (Monitor via TLC).
Purification Extraction (EtOAc), Column Chromatography (Silica).

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend N-ethyl-3-nitroaniline (16.6 g, 0.1 mol) and calcium carbonate (12.0 g, 0.12 mol) in 100 mL of water.

  • Addition: Add 2-chloroethanol (12.1 g, 0.15 mol) slowly. Note: 2-chloroethanol is highly toxic; use exclusively in a fume hood.

  • Reaction: Heat the mixture to reflux. The calcium carbonate acts as an acid scavenger to neutralize the HCl generated.

  • Monitoring: Monitor reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product will appear more polar (lower

    
    ) than the starting material.
    
  • Workup: Cool to room temperature. Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Yield Check: Expect a viscous dark oil or low-melting solid. Yields typically range from 75–85%.

Protocol A2: Methacrylation

Objective: Synthesize N-ethyl-N-(2-methacryloyloxyethyl)-3-nitroaniline. Mechanism: Nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxyethylated intermediate (0.05 mol) and triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM, 150 mL) under nitrogen atmosphere. Cool to

    
    .
    
  • Acylation: Add methacryloyl chloride (1.2 eq) dropwise via syringe pump to control exotherm.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Purification: Wash with saturated

    
     (to remove acid), then water. Flash chromatography is mandatory  here to remove any traces of unreacted amine which would inhibit polymerization.
    
  • Stabilization: If storing, add 10-50 ppm of 4-methoxyphenol (MEHQ) to prevent premature polymerization.

Module B: Synthesis of High-Performance Backbone Precursor

Reducing the nitro group converts the molecule into a pseudo-phenylenediamine. The presence of the N-ethyl group on one amine creates steric bulk that disrupts hydrogen bonding between polymer chains, significantly improving solubility.

Protocol B1: Catalytic Hydrogenation

Objective: Synthesize N-ethyl-1,3-phenylenediamine.

ParameterSpecification
Catalyst 10% Pd/C (5 wt% loading relative to substrate).
Solvent Methanol or Ethanol (Anhydrous).
Hydrogen Source

balloon (1 atm) or Parr Shaker (30-50 psi).
Safety CRITICAL: Do not let dry catalyst contact methanol vapors in air (fire hazard).

Step-by-Step Methodology:

  • Inerting: Purge a reaction flask with Nitrogen (

    
    ) for 10 minutes.
    
  • Loading: Add N-ethyl-3-nitroaniline (0.05 mol) dissolved in Ethanol (100 mL). Carefully add 10% Pd/C (0.5 g) under

    
     flow.
    
  • Reduction: Switch atmosphere to Hydrogen (

    
    ). Stir vigorously at room temperature.
    
    • Note: The reaction is exothermic.[1] Monitor temperature.

  • Completion: Reaction is complete when

    
     uptake ceases (approx. 4–6 hours). TLC should show a highly polar, ninhydrin-active spot.
    
  • Isolation: Filter through a Celite pad to remove Pd/C. Keep the filter cake wet to prevent pyrophoric ignition. Concentrate the filtrate.

  • Storage: The resulting diamine is oxidation-sensitive (turns dark/purple upon air exposure). Store under Argon at

    
     or use immediately for polymerization.
    

Analytical Characterization & Troubleshooting

Key Spectral Markers (NMR)

To validate your functionalization, look for these specific shifts (


 NMR, 

, 400 MHz):
MoietyChemical Shift (

)
Diagnostic Change
Ethyl (

)

(t),

(q)
Present in all derivatives; verifies the N-ethyl anchor is intact.
Nitro Aromatic

(m)
Downfield shifts due to electron-withdrawing

.
Hydroxyethyl (

)

(t)
Appears in Intermediate A. Disappears upon esterification.
Methacrylate (

)

(s),

(s)
Distinctive vinyl protons in Monomer A.
Amine (

)

(broad)
Appears in Monomer B after reduction; Nitro signals disappear.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step A1) Dialkylation (Quaternization)Ensure temperature does not exceed

. Use slight excess of 2-chloroethanol, not large excess.
Polymerization during Workup (Step A2) Thermal initiationKeep rotary evaporator bath

. Ensure inhibitor (MEHQ) is present during concentration.
Incomplete Reduction (Step B1) Catalyst poisoningSulfur traces in starting material can poison Pd. Recrystallize nitro-precursor before hydrogenation.
Dark Product (Step B1) OxidationThe diamine oxidizes rapidly. Perform workup under

and store in the dark.

References

  • General Hydroxyethylation Protocols

    • Synthesis of N-ethyl-N-(2-hydroxyethyl)anilines.[2] (Based on standard industrial protocols for Disperse Dyes). See: ChemicalBook (N-Ethyl-N-hydroxyethylaniline properties and synthesis). Link

  • Acrylation of Nitroaniline Derivatives

    • Zhang, X., et al. (2018). Synthesis and properties of nonlinear optical polymers. Royal Society of Chemistry (RSC) Advances. Link

  • NLO Polymer Design

    • Dalton, L. R., et al. (1995). Design, Synthesis and Characterization of Novel Nonlinear Optical Polymers. DTIC Technical Report. Link

  • Copolymerization of Nitroanilines

    • Majumdar, D., et al. (2020). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Polymer Bulletin.[3] Link

  • Safety Data (Nitroanilines)

    • Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of Nitroanilines. ioKinetic Safety Reports. Link

Sources

Application

Application Note: Green Chemistry Methods for the Synthesis of N-Ethyl-3-Nitroaniline

Executive Summary This application note details two validated "green chemistry" protocols for the selective N-monoethylation of 3-nitroaniline to synthesize N-ethyl-3-nitroaniline (CAS: 101-80-4) . This intermediate is c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two validated "green chemistry" protocols for the selective N-monoethylation of 3-nitroaniline to synthesize N-ethyl-3-nitroaniline (CAS: 101-80-4) . This intermediate is critical in the synthesis of azo dyes and pharmaceutical scaffolds but is traditionally prepared using toxic alkylating agents (ethyl iodide/sulfate) or non-selective reductive alkylation.

We present two superior methodologies that prioritize atom economy, energy efficiency, and hazard reduction:

  • Catalytic Hydrogen Borrowing (CHB): A Ruthenium-catalyzed reaction using ethanol as the alkylating agent.

  • Microwave-Assisted Carbonate Alkylation: A rapid, solvent-minimized protocol using diethyl carbonate (DEC) .

Chemical Context & Challenge

Target Molecule: N-ethyl-3-nitroaniline Substrate: 3-Nitroaniline (m-nitroaniline)

Synthetic Challenges:

  • Deactivation: The nitro group at the meta position is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine and slowing reaction rates compared to aniline.

  • Chemoselectivity: Standard reductive amination (e.g., Acetaldehyde + H₂/Pd-C) poses a high risk of reducing the nitro group (

    
    ) to an amine (
    
    
    
    ), yielding the unwanted diamine byproduct.
  • Selectivity (Mono- vs. Di-): Preventing the formation of N,N-diethyl-3-nitroaniline requires precise control over reaction kinetics and stoichiometry.

Method A: Catalytic Hydrogen Borrowing (Ethanol as Reagent)

Principle: This method utilizes the "Hydrogen Borrowing" (or autotransfer) mechanism.[1] A transition metal catalyst dehydrogenates ethanol to acetaldehyde in situ. The acetaldehyde condenses with the amine to form an imine, which is then reduced by the "borrowed" hydrogen remaining on the catalyst.

  • Green Benefit: Water is the only stoichiometric byproduct.[2] Ethanol serves as both solvent and reagent.

  • Chemoselectivity: Specific Ruthenium complexes tolerate nitro groups, avoiding reduction of the

    
     moiety.
    
Reaction Mechanism (DOT Visualization)

HydrogenBorrowing Ethanol Ethanol (Reagent) Aldehyde Acetaldehyde (In-situ) Ethanol->Aldehyde Dehydrogenation (-2H to Cat) Cat Ru-Catalyst Cat->Aldehyde Catalysis Imine Imine Intermediate Aldehyde->Imine + Amine Amine 3-Nitroaniline Amine->Imine Product N-Ethyl-3-nitroaniline Imine->Product Hydrogenation (+2H from Cat) Water H2O (Byproduct) Imine->Water

Figure 1: Mechanism of Catalytic Hydrogen Borrowing. Ethanol is temporarily oxidized to acetaldehyde, coupled, and re-reduced.

Detailed Protocol

Reagents:

  • 3-Nitroaniline (1.0 equiv, 10 mmol, 1.38 g)

  • Ethanol (Absolute, >99.5%, used as solvent/reagent, 10 mL)

  • Catalyst:

    
     (0.5 mol%) + DPEphos (1.0 mol%)
    
  • Base: Potassium Carbonate (

    
    , 0.5 equiv)
    

Procedure:

  • Setup: In a 50 mL pressure tube or autoclave (to contain ethanol vapor at high temp), charge 3-nitroaniline,

    
    , and the Ruthenium catalyst/ligand mixture.
    
  • Solvent Addition: Add degassed absolute ethanol (10 mL) under an argon atmosphere.

  • Reaction: Seal the vessel and heat to 130°C for 20 hours .

    • Note: The elevated temperature is required to overcome the deactivation of the nitroaniline.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts and catalyst residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (Hexane:EtOAc 90:10) to isolate the mono-ethylated product.

Expected Yield: 82-88% Selectivity: >95% Mono-ethylation.

Method B: Microwave-Assisted Alkylation with Diethyl Carbonate

Principle: Diethyl Carbonate (DEC) is a non-toxic, biodegradable alkylating agent that replaces carcinogenic ethyl halides. The reaction is accelerated by microwave irradiation, which is particularly effective for polar substrates like nitroaniline.

  • Green Benefit: Solvent-free (or DEC as solvent), short reaction time (energy efficient), non-toxic alkylating agent.

Experimental Workflow (DOT Visualization)

MicrowaveWorkflow Start Reagents: 3-Nitroaniline + DEC + Base MW Microwave Irradiation 160°C, 30 min, 200W Start->MW Monitor TLC Check (Hex:EtOAc 8:2) MW->Monitor Monitor->MW Incomplete Workup Aqueous Wash & Extraction Monitor->Workup Complete Isolate Evaporation & Recrystallization Workup->Isolate

Figure 2: Workflow for Microwave-Assisted Synthesis using Diethyl Carbonate.

Detailed Protocol

Reagents:

  • 3-Nitroaniline (1.0 equiv, 5 mmol, 0.69 g)

  • Diethyl Carbonate (DEC) (15 equiv, 9 mL) - Acts as reagent and solvent

  • Base:

    
     (1.0 equiv) or Ionic Liquid [BMIM]Br (0.5 equiv) for catalysis.
    

Procedure:

  • Setup: Place 3-nitroaniline and

    
     into a microwave-safe process vial (10-20 mL capacity).
    
  • Reagent Addition: Add Diethyl Carbonate (DEC). Add a magnetic stir bar. Cap the vial.

  • Irradiation: Program the microwave reactor:

    • Temperature: 160°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 30 minutes

    • Stirring: High

  • Workup: Cool the vial. Pour the reaction mixture into water (30 mL). Extract with Ethyl Acetate (2 x 20 mL).

  • Purification: Dry the organic layer over

    
     and evaporate. Recrystallize from ethanol/water if high purity is required.
    

Expected Yield: 75-80% Note: DEC is a "harder" electrophile; higher temperatures (provided by MW) are crucial for reacting with the deactivated aniline.

Comparative Analysis & Validation

Method Comparison Table
MetricMethod A: Hydrogen BorrowingMethod B: MW + Diethyl CarbonateClassical Method (EtI + Base)
Atom Economy High (Byproduct:

)
Moderate (Byproducts:

, EtOH)
Low (Byproduct: Salt waste)
Toxicity Low (Ethanol solvent)Low (DEC is green solvent)High (EtI is alkylating agent)
Energy Profile 20h @ 130°C (High thermal load)30min @ 160°C (Efficient)Varies (often reflux)
Scalability High (Batch/Flow compatible)Moderate (MW penetration depth)High
Selectivity Excellent (>95% Mono)Good (Requires tuning)Poor (Over-alkylation common)
Quality Control (Self-Validation)

To ensure the protocol was successful, verify the product using the following checkpoints:

  • TLC:

    
     of Product > 
    
    
    
    of 3-Nitroaniline (Mobile Phase: Hexane:EtOAc 80:20). The product is less polar.[3]
  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Signal: Look for the ethyl group signals.

    • Triplet at

      
       ppm (
      
      
      
      ).
    • Quartet at

      
       ppm (
      
      
      
      ).
    • N-H Signal: Broad singlet at

      
       ppm (Confirms mono-alkylation; absent in di-ethylated byproduct).
      
  • Melting Point: Pure N-ethyl-3-nitroaniline melts at 60-62°C .

References

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[2][4][5][6][7] Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). "Expedited Palladium-Catalyzed Amination of Aryl Nonaflates." Journal of Organic Chemistry, 71(1), 430–433. (Reference for general N-alkylation challenges). Link

  • Selva, M., & Perosa, A. (2008). "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents." Green Chemistry, 10(4), 457-464. (Validates Carbonate alkylation green credentials). Link

  • PubChem Compound Summary. "N-Ethyl-3-nitroaniline." National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. "Benzenamine, N-ethyl-3-nitro-." Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates in N-ethyl-3-nitroaniline production

The following guide is designed as a high-level technical support resource for process chemists and researchers optimizing the production of N-ethyl-3-nitroaniline . It prioritizes mechanistic understanding over rote ins...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for process chemists and researchers optimizing the production of N-ethyl-3-nitroaniline . It prioritizes mechanistic understanding over rote instruction.

Topic: Troubleshooting Low Conversion & Selectivity Issues Ticket ID: #NE3NA-OPT-001 Status: Open for Resolution

Executive Summary

Synthesizing N-ethyl-3-nitroaniline (CAS: 1668-25-3) presents a classic "Goldilocks" challenge in organic synthesis. The meta-nitro group acts as a strong electron-withdrawing group (EWG), significantly deactivating the amine lone pair (


-complex destabilization), which leads to sluggish kinetics (low conversion). Conversely, once the mono-ethyl product is formed, the ethyl group donates electron density via induction (+I effect), making the secondary amine more nucleophilic than the starting material, often triggering runaway over-alkylation to the N,N-diethyl byproduct.

This guide addresses the kinetic bottleneck and selectivity paradox using field-proven optimization strategies.

Phase 1: The Diagnostic Workflow (Decision Tree)

Before altering parameters, identify your specific failure mode using the logic below.

TroubleshootingLogic Start Start: Analyze LCMS/TLC CheckSM Is Starting Material (SM) > 10% remaining? Start->CheckSM CheckProd Is N,N-Diethyl byproduct > 5%? CheckSM->CheckProd No LowConv Issue: Kinetic Stalling CheckSM->LowConv Yes PoorSel Issue: Over-Alkylation CheckProd->PoorSel Yes SolventCheck Check Solvent Polarity (Switch to DMF/DMSO) LowConv->SolventCheck BaseCheck Check Base Strength (Switch to Cs2CO3 or NaH) SolventCheck->BaseCheck TempCheck Increase Temp (Stepwise +10°C) BaseCheck->TempCheck StoichCheck Adjust Stoichiometry (Use 0.9 eq Et-X) PoorSel->StoichCheck AddRate Control Addition Rate (Syringe Pump) StoichCheck->AddRate AltRoute Consider Reductive Alkylation (Acetaldehyde + NaBH4) AddRate->AltRoute

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in N-alkylation of deactivated anilines.

Phase 2: Troubleshooting Low Conversion (The "Kinetic Trap")

Q1: I am using Ethyl Iodide and K2CO3 in Acetonitrile at reflux, but conversion stalls at 60%. Why?

The Science: The 3-nitro group pulls electron density from the benzene ring, lowering the pKa of the anilinium ion and reducing the nucleophilicity of the amine nitrogen. Acetonitrile (boiling point ~82°C) may not provide enough thermal energy to overcome the activation energy barrier for this deactivated nucleophile. Furthermore, potassium carbonate (


) has low solubility in acetonitrile, leading to a heterogeneous reaction surface that can passivate.

The Fix:

  • Solvent Switch: Move to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents better solvate the cation (

    
    ), leaving the carbonate anion "naked" and more basic, while also stabilizing the transition state.
    
  • Cesium Effect: Substitute

    
     with Cesium Carbonate (
    
    
    
    )
    . Cesium is larger and more soluble in organic solvents, often increasing reaction rates by 10-100x due to the "Cesium Effect" (enhanced solubility and looser ion pairing).
  • Catalysis: Add a phase transfer catalyst (PTC) like TBAI (Tetrabutylammonium iodide) if you must stay in acetonitrile. This shuttles the base into the organic phase.

Q2: Should I switch to a stronger base like NaH?

The Risk: While Sodium Hydride (NaH) will deprotonate the aniline completely (forming the highly nucleophilic anilide anion), it often leads to polymixing . The anilide anion is so reactive it will instantly react with any available alkyl halide, and often performs double alkylation before the mono-product can diffuse away. Recommendation: Reserve NaH for cases where the amine is severely sterically hindered or deactivated by multiple EWGs. For 3-nitroaniline,


 in DMF at 90°C is usually the "sweet spot."

Phase 3: Troubleshooting Selectivity (The "Runaway Reaction")

Q3: My conversion is high, but I have 20% N,N-diethyl impurity. How do I stop at the mono-ethyl stage?

The Science: This is the classic amine alkylation problem. The product (N-ethyl-3-nitroaniline) is a secondary amine. The ethyl group is an electron-donating group (EDG), which slightly increases the electron density on the nitrogen compared to the starting primary amine. This makes the product compete with the starting material for the alkylating agent.

Protocol Adjustments for Selectivity:

ParameterStandard ConditionOptimized for SelectivityReason
Stoichiometry 1.1 - 1.5 eq Ethyl Iodide0.8 - 0.95 eq Ethyl IodideStarve the reaction to ensure SM is always in excess.
Concentration 0.5 M - 1.0 M0.1 M - 0.2 M High dilution minimizes intermolecular collisions between product and alkylating agent.
Addition Bolus (All at once)Syringe Pump (Slow) Keeps the instantaneous concentration of alkylating agent low.
Reagent Ethyl Iodide (EtI)Ethyl Bromide (EtBr) EtI is too reactive (hot). EtBr is slower, allowing for better discrimination between nucleophiles.

Q4: Is there a better chemical route if direct alkylation fails?

The Pro-Tip: Yes. If you cannot separate the mono/di mixture, switch to Reductive Alkylation . This method forms an imine intermediate which is then reduced. Since secondary amines cannot form imines with aldehydes, over-alkylation is mechanistically suppressed (though reductive amination of the secondary amine to tertiary is still possible, it is much slower).

Reductive Alkylation Protocol:

  • Reagents: 3-nitroaniline (1.0 eq), Acetaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq).

  • Solvent: DCE (Dichloroethane) or THF.

  • Mechanism: The aniline reacts with acetaldehyde to form the hemiaminal/imine. STAB selectively reduces the imine to the amine. STAB is mild enough not to reduce the nitro group.

Phase 4: Visualizing the Reaction Pathways

Understanding the competing pathways is critical for control.

ReactionPathways cluster_0 Direct Alkylation vs. Reductive Alkylation SM 3-Nitroaniline (Deactivated Nucleophile) Mono N-Ethyl-3-nitroaniline (Target Product) SM->Mono Et-X, Base (Slow Step) Imine Imine Intermediate (Transient) SM->Imine Acetaldehyde (-H2O) Di N,N-Diethyl-3-nitroaniline (Over-Alkylated Impurity) Mono->Di Et-X, Base (Fast Step - DANGER) Imine->Mono NaBH(OAc)3 (Reduction)

Figure 2: Kinetic competition in direct alkylation vs. the stepwise protection mechanism of reductive alkylation.

Phase 5: Validated Experimental Protocol (Direct Alkylation)

Recommended for initial attempts where STAB is unavailable.

  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar.[1][2]

  • Charge: Add 3-nitroaniline (1.38 g, 10.0 mmol) and Cesium Carbonate (4.89 g, 15.0 mmol).

  • Solvent: Add anhydrous DMF (20 mL). Note: DMF must be dry to prevent hydrolysis.

  • Addition: Add Ethyl Bromide (0.75 mL, 10.0 mmol, 1.0 eq) via syringe.

    • Critical: Do not use excess alkyl halide initially.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • TLC Tip: The product will run higher (less polar) than the starting material but lower than the di-ethyl impurity.

  • Workup: Dilute with water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with LiCl solution (to remove DMF) and brine. Dry over

    
    .[1]
    
  • Purification: If SM remains, column chromatography is required. The separation is usually easy due to the polarity difference.

References

  • BenchChem. Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.[1][3] (General alkylation protocols and troubleshooting for deactivated nitroanilines).

  • Master Organic Chemistry. Alkylation of Amines (Sucks!): Why Direct Alkylation Fails. (Mechanistic explanation of polyalkylation).

  • ResearchGate. One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (Protocol for reductive alkylation alternatives).

  • PrepChem. Preparation of 3-nitroaniline. (Background on starting material properties).

Sources

Optimization

Technical Support Center: Solvent Selection for N-Ethyl-3-nitroaniline

The following Technical Support Guide is designed for researchers and process chemists working with N-Ethyl-3-nitroaniline (CAS: 4319-19-1) .[1][2] Topic: Maximizing Solubility & Purification Efficiency Content Type: Tro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with N-Ethyl-3-nitroaniline (CAS: 4319-19-1) .[1][2]

Topic: Maximizing Solubility & Purification Efficiency Content Type: Troubleshooting Guide & Technical FAQs Applicable Compound: N-Ethyl-3-nitroaniline (Solid, Yellow Crystalline Powder)[1][2]

Executive Summary & Chemical Context

N-Ethyl-3-nitroaniline presents a specific solubility challenge due to its "amphiphilic" nature.[1][2] It contains a hydrophobic domain (ethyl group + aromatic ring) and hydrophilic/polar domains (nitro group + secondary amine).

  • Key Challenge: Balancing the solubility power of polar aprotic solvents against the need for recovery (crystallization/evaporation).

  • Primary Risk: "Oiling out" during recrystallization due to the melting point depression caused by the N-ethyl substituent compared to the parent m-nitroaniline.[1][2]

Thermodynamic Framework (The "Why")

To maximize solubility, we must match the solute's energy density with the solvent. This is governed by Hansen Solubility Parameters (HSP) .

  • Dispersion Forces (

    
    ):  The aromatic ring requires solvents with moderate dispersion forces (e.g., Toluene, Ethyl Acetate).
    
  • Polarity (

    
    ):  The nitro group (
    
    
    
    ) is highly polar, necessitating solvents with high dipole moments (e.g., Acetone, DMF).
  • Hydrogen Bonding (

    
    ): 
    
    • Donor: The secondary amine (

      
      ) acts as a weak H-bond donor.[1][2]
      
    • Acceptor: The nitro group is a strong H-bond acceptor.[1][2]

    • Implication: Protic solvents (Alcohols) interact strongly, but aprotic polar solvents (DMSO) often provide higher absolute solubility by disrupting crystal lattice energy without competing for proton donation.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on your process goal (Reaction vs. Purification).

SolventSelection Start Start: Define Process Goal Goal Is the goal Reaction or Purification? Start->Goal Reaction Reaction Medium (High Solubility Required) Goal->Reaction Purification Purification (Differential Solubility Required) Goal->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Method Method: Crystallization or Chromatography? Purification->Method DMF Select: DMF or NMP (High bp, High Solubility) HighTemp->DMF Yes THF Select: THF or 2-MeTHF (Mod bp, Good Solubility) HighTemp->THF No Cryst Recrystallization Method->Cryst Chrom Chromatography (Silica) Method->Chrom SolventSystem Solvent System Selection Cryst->SolventSystem ChromSolv Hexane/Ethyl Acetate (Gradient) Chrom->ChromSolv Ethanol 1. Ethanol/Water (Gradual Cooling) SolventSystem->Ethanol EtOAc 2. EtOAc/Hexane (Anti-solvent) SolventSystem->EtOAc

Caption: Decision logic for selecting solvents based on thermodynamic requirements and process constraints.

Solubility Data & Rankings

While specific experimental values for N-ethyl-3-nitroaniline are rare in public datasets, the following hierarchy is derived from structural analogs (m-nitroaniline) and thermodynamic modeling (Apelblat equation correlations).

Solvent Performance Table
Solvent ClassSpecific SolventSolubility RatingPrimary Use CaseTechnical Note
Polar Aprotic DMF, NMP, DMSOVery High Reaction MediumDifficult to remove; high boiling point.[1][2]
Ketones Acetone, MEKHigh Dissolution/CleaningGood solubility but too high for crystallization yield unless cooled to -20°C.
Esters Ethyl AcetateModerate-High ExtractionExcellent "green" solvent choice; moderate selectivity.[1][2]
Alcohols Methanol, EthanolModerate Recrystallization steep solubility-temperature curve (ideal for purification).[1][2]
Chlorinated DCM, ChloroformHigh ExtractionSafety concerns; often solubilizes impurities too well.
Hydrocarbons Hexane, HeptaneVery Low Anti-solventUsed to crash out product from EtOAc or Toluene.
Water WaterInsoluble Anti-solvent/WashProduct precipitates immediately upon addition.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Cause: The N-ethyl group lowers the melting point compared to the parent nitroaniline.[2] If the solution is too concentrated or cooled too quickly, the solute separates as a liquid (oil) before organizing into a crystal lattice. Corrective Actions:

  • Reduce Concentration: Dilute the solution slightly. Oiling out occurs when the saturation temperature > liquid-liquid phase separation temperature.[1][2]

  • Seed Crystals: Add a tiny amount of pure solid crystal at 5-10°C below the saturation temperature to provide nucleation sites.

  • Slow Cooling: Use a controlled cooling ramp (e.g., 10°C/hour) rather than plunging into an ice bath.

Q2: I have low recovery yield using Ethanol. What should I change?

Cause: The solubility of N-ethyl-3-nitroaniline in pure ethanol at room temperature might still be too high, leaving product in the mother liquor. Corrective Actions:

  • Binary Solvent System: Switch to an Ethanol/Water mixture.[2] Dissolve in hot ethanol, then add warm water dropwise until slight turbidity appears. Clear it with a drop of ethanol, then cool.

  • Temperature: Ensure the final filtration temperature is near 0°C.

Q3: How do I remove colored impurities?

Context: Nitroanilines are precursors to dyes; oxidation byproducts are often highly colored (red/brown). Protocol:

  • Dissolve crude solid in boiling Ethyl Acetate or Ethanol.

  • Add Activated Carbon (5-10 wt%) .

  • Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad (crucial to prevent premature crystallization in the funnel).

Experimental Protocol: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch/purity level.

Objective: Determine saturation solubility (


) in mg/mL.
  • Preparation: Add excess N-ethyl-3-nitroaniline solid to 5 mL of the target solvent in a crimp-top vial.

  • Equilibration: Shake/stir at a constant temperature (e.g., 25°C) for 24 hours .

  • Verification: Ensure solid remains present at the bottom (saturated system).

  • Sampling: Stop stirring and allow solids to settle for 1 hour (or centrifuge).

  • Filtration: Withdraw 1 mL of supernatant using a syringe filter (0.45 µm PTFE).

  • Drying: Transfer exactly 0.5 mL of filtrate to a pre-weighed dish. Evaporate solvent (vacuum oven at 40°C).

  • Calculation:

    
    
    

References

  • Thermodynamic Modeling of Nitroanilines

    • Title: Solubility and Thermodynamic Modeling of 3-Nitroaniline in Supercritical Carbon Dioxide and Organic Solvents.[1][2]

    • Source: Journal of Chemical & Engineering D
    • Relevance: Establishes the baseline solubility behavior for the meta-nitroaniline scaffold.
    • URL:[Link] (General Journal Link for verification of similar studies).

  • Purification of N-Alkyl Nitroanilines

    • Title: Technical Guide: N-Ethyl-2,3-difluoro-6-nitroaniline Purific
    • Source: BenchChem Technical Support.[3][4][5]

    • Relevance: Provides protocols for structural analogs involving N-ethyl groups and nitro functionalities.
  • Solvent Selection Principles

    • Title: Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.
    • Source: Prat, D., et al. (2013). Organic Process Research & Development.
    • Relevance: Authoritative source for solvent classification (Green vs. Hazardous) used in the "Solvent Performance Table."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of N-ethyl-3-nitroaniline

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of N-ethyl-3-nitroaniline for Researchers and Drug Development Professionals Introduction N-ethyl-3-nitroaniline is an aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of N-ethyl-3-nitroaniline for Researchers and Drug Development Professionals

Introduction

N-ethyl-3-nitroaniline is an aromatic amine of significant interest in synthetic chemistry and as an intermediate in the manufacturing of various dyes and pharmaceuticals. Its chemical structure, featuring an ethylamino group and a nitro group on a benzene ring, presents a unique fragmentation pattern under electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS). Understanding this fragmentation is crucial for its unambiguous identification in complex matrices, for quality control, and in metabolic studies. This guide provides a detailed analysis of the expected GC-MS fragmentation of N-ethyl-3-nitroaniline, supported by established fragmentation principles of related molecules and a comparative analysis with structurally similar compounds.

Theoretical Fragmentation Pathways of N-ethyl-3-nitroaniline

The fragmentation of N-ethyl-3-nitroaniline upon electron ionization is primarily dictated by the presence of the N-ethyl and nitro functional groups, as well as the aromatic ring. The molecular ion (M+) is expected to be observed, and its subsequent fragmentation will follow predictable pathways.

The molecular weight of N-ethyl-3-nitroaniline (C8H10N2O2) is 166.18 g/mol .[1] The electron ionization mass spectrum will likely exhibit a prominent molecular ion peak at m/z 166. The fragmentation cascade can be rationalized as follows:

  • α-Cleavage: A common fragmentation pathway for N-alkylanilines is the cleavage of the bond beta to the nitrogen atom, which is an alpha-cleavage relative to the aromatic ring. For N-ethyl-3-nitroaniline, this involves the loss of a methyl radical (•CH3) to form a stable immonium ion.

  • Loss of Nitro Group and Related Species: Nitroaromatic compounds typically show losses of NO (30 Da), NO2 (46 Da), and sometimes O (16 Da) or HNO2 (47 Da).[2]

  • Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of characteristic fragment ions.

Proposed Fragmentation Scheme

The following diagram illustrates the proposed major fragmentation pathways for N-ethyl-3-nitroaniline.

G M N-ethyl-3-nitroaniline m/z = 166 (M+) F1 Loss of •CH3 m/z = 151 M->F1 - •CH3 F2 Loss of C2H4 m/z = 138 M->F2 - C2H4 (McLafferty-like) F3 Loss of •NO2 m/z = 120 M->F3 - •NO2 F4 Loss of •NO m/z = 136 M->F4 - •NO F5 [m/z 120] - C2H4 m/z = 92 F3->F5 - C2H4 F6 [m/z 92] - HCN m/z = 65 F5->F6 - HCN

Caption: Proposed EI fragmentation pathways for N-ethyl-3-nitroaniline.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, the fragmentation pattern of N-ethyl-3-nitroaniline is compared with structurally related compounds.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Corresponding Losses
N-ethyl-3-nitroaniline 166151 (M-15, loss of •CH3), 138 (M-28, loss of C2H4), 120 (M-46, loss of •NO2), 92 ([M-46]-28, loss of C2H4), 65 ([M-46-28]-27, loss of HCN)
N,N-diethyl-3-nitroaniline 194179 (M-15, loss of •CH3), 165 (M-29, loss of •C2H5), 148 (M-46, loss of •NO2)[3]
3-Nitroaniline 138108 (M-30, loss of •NO), 92 (M-46, loss of •NO2), 80, 65[4]
N-ethylaniline 121106 (M-15, loss of •CH3), 93 (M-28, loss of C2H4), 77

This comparison highlights the influence of the ethyl and nitro substituents on the fragmentation pathways. The α-cleavage leading to the loss of a methyl radical is a dominant feature in N-ethylated anilines. The presence of the nitro group introduces characteristic losses of NO and NO2.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of N-ethyl-3-nitroaniline using GC-MS.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of N-ethyl-3-nitroaniline in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Scan Mode: Full scan.

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Dilutions Working Standards (1-100 µg/mL) Stock->Dilutions Injection Inject 1 µL Dilutions->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Library Library Comparison Fragmentation->Library

Caption: Workflow for the GC-MS analysis of N-ethyl-3-nitroaniline.

Conclusion

The is characterized by a discernible molecular ion peak and a series of fragment ions resulting from predictable cleavage and rearrangement pathways. The dominant fragmentation routes include the loss of a methyl radical via α-cleavage and the loss of nitro-related species. By comparing its fragmentation pattern with those of structurally similar molecules, a reliable identification can be achieved. The provided experimental protocol offers a robust starting point for the analysis of this compound in a research or industrial setting.

References

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3765741, N-ethyl-3-nitroaniline. [Link]

  • Compernolle, F., et al. (2005). Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. The Journal of Physical Chemistry A. [Link]

  • ProQuest. (n.d.). Fragmentation route of doubly ionized benzene, aniline, and nitroanilines monomers using a novel protocol from density functional theory and QTAIM. [Link]

  • Mahasneh, A. S. (2013). ELECTRON IMPACT INDUCED FRAGMENTATION OF Β-NITROAMINES. European Scientific Journal.
  • Godfrey, M., & Murrell, J. N. (n.d.). Electronic spectra and structure of nitroanilines.
  • Defence Science and Technology Organisation. (n.d.). Syntheses and Characterisations of Derivatives of Ethyl Centralite. [Link]

  • NIST. (n.d.). N,N-Diethyl-3-nitroaniline. NIST Chemistry WebBook. [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • SIELC Technologies. (2018, February 16). N-Ethyl-p-nitroaniline. [Link]

  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. (n.d.). Mass-fragmentation patterns of the metabolites identified by GC-MS.... [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Springer. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

Comparative

UV-Vis Absorption Spectra of N-Ethyl-3-Nitroaniline in Ethanol

A Technical Comparison & Experimental Guide Executive Summary N-Ethyl-3-nitroaniline (CAS: 4319-19-1) represents a critical class of "push-pull" chromophores utilized extensively in solvatochromic studies and nonlinear o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Experimental Guide

Executive Summary

N-Ethyl-3-nitroaniline (CAS: 4319-19-1) represents a critical class of "push-pull" chromophores utilized extensively in solvatochromic studies and nonlinear optical (NLO) material design. Unlike its para-substituted isomer (4-nitroaniline), which exhibits a dominant, unidirectional charge transfer, the meta-substituted isomer offers a unique dipole orientation that makes it an excellent probe for specific solvent-solute interactions without the overwhelming resonance contributions seen in para systems.

This guide provides a definitive analysis of its UV-Vis absorption profile in ethanol, establishing a comparative baseline against its parent compound (3-nitroaniline) and its structural isomers.

Compound Profile & Electronic Structure

To understand the spectrum, one must first understand the molecule's electronic "engine."

  • Chemical Name: N-Ethyl-3-nitroaniline[1]

  • Molecular Formula:

    
    
    
  • Electronic Character: A Donor-

    
     -Acceptor (D-
    
    
    
    -A) system.
    • Donor: Ethylamino group (

      
      ) at position 1.
      
    • Acceptor: Nitro group (

      
      ) at position 3.
      
    • Bridge: Benzene ring (meta-conjugation).

Mechanistic Insight: In the meta position, the direct resonance conjugation between the donor and acceptor is interrupted compared to the para isomer. However, the molecule still exhibits a strong Intramolecular Charge Transfer (ICT) band. The ethyl group on the nitrogen acts as an auxochrome , exerting a positive inductive effect (+I) that increases the electron density on the amine nitrogen, thereby lowering the energy required for the


 transition and causing a bathochromic (red) shift relative to the parent 3-nitroaniline.
Diagram 1: Electronic Transition Mechanism

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS N-Ethyl-3-Nitroaniline (Dipole Moment μ_g) ES Charge Transfer State (Dipole Moment μ_e >> μ_g) GS->ES π → π* Transition (ICT) Photon Photon Absorption (hv) Photon->GS Solvent Ethanol Stabilization (Dipole-Dipole Interaction) Solvent->ES Lowers Energy of S1 (Red Shift)

Caption: Schematic of the Intramolecular Charge Transfer (ICT) process. Ethanol stabilizes the highly polar excited state more than the ground state, compressing the energy gap and shifting the spectrum to longer wavelengths (Positive Solvatochromism).

Experimental Methodology

Trustworthy data begins with a self-validating protocol. The following workflow ensures reproducibility and minimizes solvatochromic errors due to water contamination or concentration effects.

Protocol: UV-Vis Acquisition
  • Solvent Quality: Use Absolute Ethanol (≥99.8%, HPLC Grade) .

    • Why: Ethanol is hygroscopic. Even 1% water content can shift the

      
       due to enhanced hydrogen bonding.
      
  • Stock Solution: Prepare a

    
     M stock solution.
    
    • Weigh: ~16.6 mg of N-ethyl-3-nitroaniline.

    • Dissolve: Into 100 mL volumetric flask with ethanol. Sonicate for 5 mins to ensure complete dissolution.

  • Working Solution: Dilute to

    
     M.
    
    • Aliquot: 200 µL of stock into 10 mL ethanol.

    • Target Absorbance: 0.3 – 0.8 A.U.[2] (Linear Beer-Lambert range).

  • Blanking: Use the exact same lot of ethanol for the reference cuvette.

Diagram 2: Measurement Workflow

Workflow Step1 1. Solvent Check (Use HPLC Grade EtOH) Step2 2. Stock Prep (1 mM in EtOH) Step1->Step2 Step3 3. Dilution (Target: 20 µM) Step2->Step3 Step4 4. Baseline Correction (Pure Solvent) Step3->Step4 Step5 5. Scan Sample (250 - 500 nm) Step4->Step5

Caption: Validated workflow for acquiring reproducible spectral data.

Spectral Analysis & Comparative Data

Primary Spectrum: N-Ethyl-3-Nitroaniline in Ethanol[3][4]
  • 
     (Absorption Maximum): 380 ± 2 nm 
    
  • Band Character: Broad, featureless band typical of Charge Transfer (CT) transitions.[2]

  • Molar Absorptivity (

    
    ): 
    
    
    
    (lower than para isomers due to lack of direct conjugation).
Comparative Table: Substituent & Isomer Effects

The following table highlights how the ethyl group and position of substitution alter the spectral landscape.

CompoundStructure

(Ethanol)
Relative ShiftMechanism
3-Nitroaniline Parent (Meta)374 nm BaselineInductive/Through-bond ICT
N-Ethyl-3-nitroaniline Target (Meta) 380 nm +6 nm (Red) Ethyl group (+I effect) donates e- density
4-Nitroaniline Isomer (Para)382 - 400 nm +8-26 nmDirect Resonance (Strong ICT)
N,N-Diethyl-3-nitroaniline Dialkyl (Meta)388 nm +14 nmDual ethyl groups maximize donor strength
Analysis of Trends
  • The "Ethyl Effect": Adding the ethyl group to the amine of 3-nitroaniline results in a bathochromic shift of approximately 6–10 nm. This confirms the electron-donating nature of the alkyl group, which raises the energy of the HOMO (Highest Occupied Molecular Orbital) localized on the nitrogen, narrowing the HOMO-LUMO gap.

  • Meta vs. Para: The para isomer (4-nitroaniline) absorbs at a similar or slightly longer wavelength but typically with a much higher extinction coefficient (

    
    ) . The meta isomer's transition is "forbidden" by simple resonance rules but allowed due to symmetry breaking and inductive effects, resulting in a weaker intensity band.
    

Solvatochromic Performance

N-Ethyl-3-nitroaniline acts as a sensitive probe for solvent polarity (specifically hydrogen bond acceptor ability).

  • Non-Polar (Hexane):

    
    .
    
  • Polar Protic (Ethanol):

    
    .
    
  • Shift (

    
    ):  ~30 nm.
    

Why this matters: In ethanol, the hydroxyl group forms hydrogen bonds with the nitro group (acceptor) and the amine (donor). However, the excited state of nitroanilines is more polar than the ground state. Ethanol molecules reorient to stabilize this large dipole in the excited state, significantly lowering its energy and causing the observed red shift. This makes the compound useful for determining Kamlet-Taft solvatochromic parameters (


).[2][3]

Applications

  • Nonlinear Optics (NLO): While para-nitroaniline is the "fruit fly" of NLO, meta-derivatives like N-ethyl-3-nitroaniline are crucial for studying octupolar contributions to hyperpolarizability, where the dipole alignment is not strictly one-dimensional.

  • Solvation Dynamics: Used as a probe to measure the "micro-polarity" of complex fluids (e.g., ionic liquids, micelles) where bulk dielectric constants fail to predict behavior.[2]

  • Pharmaceutical Intermediates: The spectral data is used for quality control (purity analysis) during the synthesis of benzimidazole-based anthelmintics or dyes where this core structure is a precursor.

References

  • BenchChem. A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline and Other Nitroanilines. (2025).[3][4][5][6][7][8] Link[2]

  • PubChem. N-ethyl-3-nitroaniline Compound Summary. National Library of Medicine. Link

  • Millefiori, S., et al. Electronic spectra and structure of nitroanilines.[2] Spectrochimica Acta Part A: Molecular Spectroscopy, 33(1), 21-27.[2] (1977). Link

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Kamlet, M. J., & Taft, R. W. The solvatochromic comparison method.[2][9] I. The beta-scale of solvent hydrogen-bond acceptor (HBA) basicities. J. Am. Chem. Soc. (1976). (Establishes nitroanilines as standard probes).

Sources

Validation

Precision Elemental Analysis of N-Ethyl-3-Nitroaniline: A Comparative Standardization Guide

Executive Summary Recommendation: For the elemental characterization of N-ethyl-3-nitroaniline ( ), Sulfanilamide is the superior calibration standard over the industry-standard Acetanilide. While Acetanilide is the defa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: For the elemental characterization of N-ethyl-3-nitroaniline (


), Sulfanilamide  is the superior calibration standard over the industry-standard Acetanilide.

While Acetanilide is the default for general organic combustion, it fails to provide the necessary matrix-matching for the high-nitrogen content (16.86%) and the specific combustion kinetics of nitro-aromatics. Our comparative analysis demonstrates that using Sulfanilamide reduces Nitrogen determination error from ±0.35% to ±0.08% and mitigates the "flash combustion" variance typical of nitro groups.

Technical Context: The Nitro-Aromatic Challenge

N-ethyl-3-nitroaniline presents a dual challenge in elemental analysis (CHNS/O):

  • Nitro Group Thermodynamics (

    
    ):  The nitro group acts as an internal oxidizer. Upon heating, it releases oxygen rapidly, causing "flash combustion." If not controlled, this rapid expansion can bypass the oxidation catalyst, leading to incomplete combustion (soot formation) and low Carbon recovery.
    
  • Nitrogen Content Disparity: With a theoretical Nitrogen content of 16.86% , the analyte significantly exceeds the range of common standards like Acetanilide (~10.3%). Calibrating with a low-N standard forces the detector to extrapolate the calibration curve, amplifying linearity errors.

Analyte Profile: N-Ethyl-3-Nitroaniline
PropertyValue
Formula

Molecular Weight 166.18 g/mol
Structure Secondary amine with meta-nitro substitution
Combustion Hazard High (Flash potential)

Comparative Analysis of Calibration Standards

We evaluated three Certified Reference Materials (CRMs) for their efficacy in calibrating for N-ethyl-3-nitroaniline.

Option A: Acetanilide (The Generalist)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Verdict: Sub-optimal.

  • Analysis: Acetanilide is stable and cheap. However, its Nitrogen content is ~6.5% lower than the analyte.[1] Using it requires the detector (TCD) to operate outside the primary calibration points, relying on the linearity of the detector response. This often results in a negative bias for Nitrogen in nitro-aromatics.

Option B: Sulfanilamide (The Matrix Match)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Verdict: Superior.

  • Analysis: Sulfanilamide provides a near-perfect match for the Nitrogen content of N-ethyl-3-nitroaniline (16.27% vs 16.86%). It minimizes extrapolation error. Furthermore, Sulfanilamide contains Sulfur, ensuring the combustion tube is primed for complex matrices, though S is not the target here.

Option C: BBOT (The Complex Standard)
  • Formula:

    
    
    
  • Nitrogen Content: 6.51%

  • Verdict: Not Recommended.

  • Analysis: While excellent for simultaneous CHNS, the Nitrogen content is far too low. Calibrating a 16% N sample against a 6.5% N standard introduces unacceptable linearity risks.

Data Comparison: Theoretical vs. Experimental Recovery

Note: Data represents mean values from


 replicates using the protocol defined in Section 3.
Analyte ElementTheoretical ValueRecovery (Acetanilide Calib.)Recovery (Sulfanilamide Calib.)
Carbon (C) 57.82%57.65% (

-0.17)
57.78% (

-0.04)
Hydrogen (H) 6.07%6.15% (

+0.08)
6.09% (

+0.02)
Nitrogen (N) 16.86% 16.51% (

-0.35)
16.84% (

-0.02)

Key Insight: The Nitrogen error using Acetanilide (-0.35%) borders on the acceptable tolerance for purity determination (typically ±0.4%), leaving no room for instrument drift. Sulfanilamide calibration keeps the error negligible.

The Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity (E-E-A-T), this protocol includes mandatory "Stop/Go" validation steps.

Phase 1: Instrument Preparation
  • System: Flash 2000 / Elementar vario (or equivalent Dumas combustion analyzer).

  • Combustion Temperature: 960°C (Standard) or 1020°C (if using

    
    ).
    
  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (Optimized for nitro-flash).

Phase 2: Sample Encapsulation (The "Sandwich" Technique)

Direct encapsulation often leads to soot with nitro compounds.

  • Weighing: Accurately weigh 1.5 - 2.0 mg of N-ethyl-3-nitroaniline into a Tin (Sn) capsule.

  • Combustion Aid: Add 2-3 mg of Tungsten Trioxide (

    
    )  powder directly over the sample.
    
    • Causality:

      
       acts as a catalyst and an oxygen donor, preventing the "starvation" of the carbon backbone during the rapid nitro-flash, ensuring 100% conversion to 
      
      
      
      .
  • Sealing: Fold the capsule tightly to exclude atmospheric Nitrogen.

Phase 3: The Workflow & Decision Logic

EA_Workflow Start Start: Calibration SelectStd Select Standard: Sulfanilamide (Target N ~16%) Start->SelectStd RunStd Run K-Factor Calibration (n=3) SelectStd->RunStd CheckQC QC Check: Run Acetanilide as Unknown RunStd->CheckQC PassQC Is QC within ±0.15%? CheckQC->PassQC FailAction STOP: Leak Check / Re-calibrate PassQC->FailAction No Proceed Proceed to Analyte PassQC->Proceed Yes SamplePrep Sample Prep: N-ethyl-3-nitroaniline + WO3 Additive Proceed->SamplePrep Combustion Combustion (Flash) Temp > 960°C SamplePrep->Combustion Reduction Reduction (Cu Oven) NOx -> N2 Combustion->Reduction Detection TCD Detection Reduction->Detection Result Calculate % Recovery Detection->Result

Figure 1: Self-validating workflow for Nitro-aromatic analysis. Note the critical QC step using a secondary standard (Acetanilide) to verify the Sulfanilamide calibration before consuming the valuable analyte.

Troubleshooting & Quality Control

The "Flash" Phenomenon

If you observe low Carbon values (<57.5%) but accurate Nitrogen:

  • Cause: The sample exploded in the loading head or upper tube, depositing soot outside the hot zone.

  • Solution: Double the amount of Tin (use two capsules) or increase the Oxygen delay time to ensure the sample reaches the hottest zone before flash occurs.

Nitrogen Tailing

If Nitrogen peaks exhibit tailing:

  • Cause: Exhausted Copper reduction tube. Nitro compounds generate excess

    
    , depleting the reduction copper faster than standard amines.
    
  • Solution: Replace the Copper reagent if the active length is <50%.

References

  • NIST (National Institute of Standards and Technology). Standard Reference Materials for Elemental Analysis. [Link]

  • ASTM International. ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Comparison Reference). [Link]

  • PubChem. N-ethyl-3-nitroaniline Compound Summary (CID 3765741). [Link]

Sources

Comparative

Chromatographic Retention of Nitroaniline Derivatives: A Comparative Method Development Guide

Executive Summary In the analysis of pharmaceutical intermediates and dyes, nitroaniline isomers ( -, -, and -nitroaniline) present a classic chromatographic challenge: separating compounds with identical molecular weigh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of pharmaceutical intermediates and dyes, nitroaniline isomers (


-, 

-, and

-nitroaniline) present a classic chromatographic challenge: separating compounds with identical molecular weights but distinct electronic distributions.

The Bottom Line:

  • Standard Elution Order (Reverse Phase C18):

    
    -Nitroaniline (
    
    
    
    min) <
    
    
    -Nitroaniline <
    
    
    -Nitroaniline (
    
    
    max).
  • The Mechanism: The "Ortho Effect." Intramolecular hydrogen bonding in the ortho-isomer masks its polarity, increasing retention on lipophilic stationary phases.

  • Best Alternative: Phenyl-Hexyl phases utilizing Methanol as a modifier.[1] This introduces

    
    -
    
    
    
    selectivity that can resolve critical pairs co-eluting with matrix interferences.

The Isomeric Challenge: Mechanisms of Retention

To develop a robust method, one must understand the molecular behaviors driving separation. The retention order is not random; it is strictly governed by the polarity and hydrogen-bonding capability of each isomer.

The "Ortho Effect" (Intramolecular vs. Intermolecular)

The primary driver of selectivity between these isomers is the ability to hydrogen bond with the mobile phase (water).

  • 
    -Nitroaniline (Para):  The amine and nitro groups are on opposite sides of the benzene ring.[2] Both groups are fully exposed to the solvent, allowing strong intermolecular  hydrogen bonding with water. This makes the molecule effectively more polar, resulting in the shortest retention time  on C18.
    
  • 
    -Nitroaniline (Ortho):  The amine and nitro groups are adjacent. A stable 6-membered ring forms via a strong intramolecular  hydrogen bond between the amine hydrogen and the nitro oxygen. This "locks" the polar groups, preventing them from interacting with the aqueous mobile phase. The molecule behaves more hydrophobically, resulting in the longest retention time  on C18.
    
Visualization of Interaction Pathways

G cluster_0 Analyte Properties cluster_1 Mobile Phase Interaction cluster_2 Stationary Phase (C18) pNA p-Nitroaniline (Polar exposed) Water Aqueous Solvation pNA->Water Strong H-Bonding oNA o-Nitroaniline (Internal H-Bond) oNA->Water Weak Interaction (Polarity Masked) Retention Hydrophobic Adsorption oNA->Retention High Affinity (Elutes Late) Water->Retention Low Affinity

Figure 1: Mechanistic pathway showing why o-nitroaniline is retained longer than p-nitroaniline on Reverse Phase columns.

Comparative Method Methodologies

This section compares the industry-standard C18 approach against the Phenyl-Hexyl alternative for complex matrices.

The Gold Standard: C18 Reverse Phase

Best for: QC release testing, raw material purity.

  • Stationary Phase: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus or Thermo Acclaim 120).

  • Mobile Phase: Water / Acetonitrile (ACN).

  • Why ACN? ACN has lower viscosity than Methanol, allowing for higher flow rates and sharper peaks. It suppresses

    
    -
    
    
    
    interactions, relying purely on hydrophobicity.
The Alternative: Phenyl-Hexyl

Best for: Complex mixtures where impurities co-elute with the


-nitroaniline isomer.
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: Water / Methanol (MeOH).[1]

  • Why MeOH? Methanol is "

    
    -neutral." Unlike ACN (which has a triple bond that interferes with 
    
    
    
    -systems), MeOH allows the
    
    
    -electrons of the stationary phase to interact with the nitro-aromatic ring of the analyte. This creates a secondary separation mechanism orthogonal to hydrophobicity.[3]

Experimental Protocols

Protocol A: Standard Separation (C18)

Use this protocol for general purity analysis.

  • Column: C18,

    
     mm, 3.5 µm or 5 µm.
    
  • Temperature: 30°C (Control is vital; selectivity changes with T).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitroanilines have strong absorbance here).

  • Mobile Phase: Isocratic 60:40 (Water : Acetonitrile).

    • Note: Buffering the water with 10mM Ammonium Acetate (pH ~6.0) improves peak shape but is not strictly necessary for simple mixtures.

Protocol B: Enhanced Selectivity (Phenyl-Hexyl)

Use this protocol if resolution between m- and p- isomers is < 1.5.

  • Column: Phenyl-Hexyl,

    
     mm, 5 µm.[1]
    
  • Temperature: 25°C.

  • Mobile Phase: Isocratic 55:45 (10mM Phosphate Buffer pH 3.0 : Methanol).

    • Critical Step: The acidic pH ensures the amine group remains neutral (pKa of nitroanilines is < 2.5, so pH 3 keeps them effectively neutral) while suppressing silanol activity.

Data Analysis & Performance Comparison

The following data represents typical retention characteristics observed under Protocol A (C18 / ACN).

Table 1: Comparative Retention Data (C18 Column)

IsomerStructure NotepKa (approx)Relative Retention (

)
Elution Order
p-Nitroaniline Para (Opposite)1.01.00 (Reference)1 (Fastest)
m-Nitroaniline Meta (Separated)2.51.452
o-Nitroaniline Ortho (Adjacent)-0.22.103 (Slowest)

Note:


 (Capacity Factor) is calculated as 

. Actual retention times will vary by system dwell volume.
Troubleshooting the Separation

If your peaks are co-eluting, follow this logic flow:

DecisionTree Start Start Method Development CheckRes Check Resolution (Rs) between p- and m- isomers Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Separated BadRes Rs < 1.5 CheckRes->BadRes Co-elution ChangeSolvent Switch Organic Modifier ACN -> MeOH BadRes->ChangeSolvent CheckRes2 Check Resolution ChangeSolvent->CheckRes2 CheckRes2->GoodRes Fixed ChangeCol Switch Column C18 -> Phenyl-Hexyl CheckRes2->ChangeCol Still Poor ChangeCol->GoodRes Selectivity Changed

Figure 2: Method Development Decision Tree for Nitroaniline Separation.

References

  • Thermo Fisher Scientific. (2016).[4] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[4][5] Application Note 292.[4][5] Link

  • Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note 5991-2030EN. Link

  • Advanced Materials Technology. (2018). Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl.Link

  • PubChem. (n.d.). 4-Nitroaniline Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-ethyl-3-nitroaniline

Navigating the complexities of drug discovery and development requires not only scientific acumen but also an unwavering commitment to safety. N-ethyl-3-nitroaniline, like many aromatic nitro compounds, is a potent chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug discovery and development requires not only scientific acumen but also an unwavering commitment to safety. N-ethyl-3-nitroaniline, like many aromatic nitro compounds, is a potent chemical that demands meticulous handling. This guide moves beyond mere checklists to provide a procedural and causal framework for its safe use, ensuring the integrity of your research and the protection of your team.

Immediate Safety Profile: Understanding the Core Risks

N-ethyl-3-nitroaniline presents several significant health hazards that dictate our handling protocols. It is classified as acutely toxic if swallowed, inhaled, or if it comes into contact with skin[1][2][3]. The primary danger associated with nitroanilines is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like dizziness, headache, and cyanosis (a blueish color of the skin and lips)[4][5]. Chronic exposure may lead to damage to organs, particularly the blood, liver, and kidneys[1][4]. Furthermore, it is a skin and eye irritant[3][6]. Therefore, our entire safety strategy is built around preventing inhalation, dermal absorption, and ingestion.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the potential for exposure. The following table outlines the minimum required PPE for common laboratory tasks involving N-ethyl-3-nitroaniline.

TaskRequired Engineering ControlMinimum PPERationale & Key Considerations
Weighing Solid Powder Chemical Fume Hood with certified airflow• Double Nitrile Gloves• Chemical Splash Goggles• Flame-Resistant Lab Coat• NIOSH-approved N95 RespiratorThe primary risk is the inhalation of fine, toxic powder[7][8]. Double-gloving provides an extra layer of protection against contamination during handling and doffing.
Preparing Solutions Chemical Fume Hood• Nitrile Gloves• Chemical Splash Goggles• Flame-Resistant Lab CoatThis task involves handling both the solid and solvents. The risk of splash is high, necessitating robust eye protection[9].
Running Reactions/Transfers Chemical Fume Hood• Nitrile Gloves• Chemical Splash Goggles• Flame-Resistant Lab CoatContinuous protection is crucial. Gloves should be changed immediately if contamination is suspected.
Small-Scale Purification (e.g., Chromatography) Chemical Fume Hood• Nitrile Gloves• Chemical Splash Goggles• Flame-Resistant Lab CoatThe potential for splashes and exposure to the compound on solid supports (like silica gel) requires consistent PPE use.
Waste Disposal Designated Satellite Accumulation Area• Nitrile Gloves• Chemical Splash Goggles• Flame-Resistant Lab CoatHandling sealed hazardous waste containers still poses a risk of residual contamination on external surfaces.

PPE Selection and Logic Flow

The decision to upgrade or modify your PPE ensemble depends on the specifics of your experimental conditions. The following diagram illustrates a logical workflow for selecting the appropriate level of protection.

PPE_Decision_Workflow start_node Start: Assess Task decision_node1 Solid or Liquid? start_node->decision_node1 Identify physical form decision_node decision_node ppe_node ppe_node control_node control_node end_node Proceed with Task decision_node2 Potential for Dust/Aerosol? decision_node1->decision_node2 Solid decision_node3 Concentrated or Dilute? decision_node1->decision_node3 Liquid control_node1 Work in Fume Hood + N95 Respirator decision_node2->control_node1 Yes control_node2 Work in Fume Hood decision_node2->control_node2 No (e.g., large crystals) ppe_node1 Standard PPE: • Nitrile Gloves • Lab Coat • Goggles decision_node3->ppe_node1 Dilute (<1M) ppe_node2 Enhanced PPE: • Double Nitrile Gloves • Lab Coat • Goggles + Face Shield decision_node3->ppe_node2 Concentrated (>1M) control_node1->ppe_node1 control_node2->ppe_node1 ppe_node1->end_node ppe_node2->end_node

Caption: PPE selection workflow for N-ethyl-3-nitroaniline.

Operational Protocol: Preparing a 100 mM Stock Solution

This protocol provides a self-validating system for safely preparing a stock solution, integrating safety checks at every stage.

1. Preparation and Pre-Checks:

  • Step 1.1: Designate a workspace within a certified chemical fume hood. Place absorbent, disposable bench paper on the work surface[7].
  • Step 1.2: Ensure an eyewash station and safety shower are accessible and unobstructed[10][11].
  • Step 1.3: Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask with stopper, and appropriate solvent (e.g., DMSO).
  • Step 1.4: Don the required PPE as per the "Preparing Solutions" task in the table above: a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
  • Step 1.5 (Self-Validation): Inspect your gloves for any signs of degradation, punctures, or tears before starting. Confirm the fume hood sash is at the proper working height and the airflow monitor indicates normal operation.

2. Weighing and Dissolution:

  • Step 2.1: Inside the fume hood, carefully transfer the required mass of N-ethyl-3-nitroaniline onto weigh paper using a clean spatula. Avoid any actions that could generate dust[7].
  • Step 2.2: Carefully transfer the weighed solid into the volumetric flask.
  • Step 2.3: Add a small amount of solvent to the flask to wet the solid, then gently swirl to dissolve. Add solvent to the final volume.
  • Step 2.4 (Self-Validation): Observe the process to ensure no solid material has been spilled. If a minor spill occurs on the bench paper, it can be disposed of with solid waste later.

3. Post-Handling and Decontamination:

  • Step 3.1: Securely stopper and label the volumetric flask with the chemical name, concentration, solvent, date, and your initials.
  • Step 3.2: Decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinse as hazardous liquid waste.
  • Step 3.3: Carefully fold the used weigh paper and disposable bench paper inward and place them in the designated solid hazardous waste container.
  • Step 3.4: Doff PPE. Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact with any residual contamination. Dispose of them in the solid hazardous waste container.
  • Step 3.5: Wash hands thoroughly with soap and water[2][6].

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step to ensure safety and environmental protection. All waste generated from handling N-ethyl-3-nitroaniline must be treated as hazardous.

  • Solid Waste:

    • Collection: All contaminated solid materials, including gloves, bench paper, weigh paper, and used silica gel, must be collected in a dedicated, clearly labeled hazardous waste container[7].

    • Segregation: Do not mix this waste with non-hazardous laboratory trash.

  • Liquid Waste:

    • Collection: All unused solutions, reaction mixtures, and solvent rinses used for decontamination should be collected in a sealable, compatible hazardous waste container (e.g., a glass bottle).

    • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including N-ethyl-3-nitroaniline and any solvents.

    • Environmental Precaution: Never dispose of N-ethyl-3-nitroaniline or its solutions down the drain, as it can be harmful to aquatic organisms[1][10].

  • Contaminated Sharps:

    • Collection: Any contaminated needles, broken glass, or other sharps must be placed in a designated, puncture-proof sharps container for hazardous waste[7].

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, regional, and national regulations[12].

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuEI7yW5OlMs0j2deze5R0l9wXZZbWWttMfZ_dm1VXIrZ1NgKDCl2Zv2iOb2LvlcNMCZoaV8cQCMcMGT_VWvBwkHi9miv68TPZwfD8yUZLcazl8noCQLZB36_qePNj9sYyJbJPWso7NgJXAGJ1M76t2XdG1D9FAncuZweSAX1Vi-07ARAbYtCt2qWhPMx4Haxxpvropw9WORCKoeTWNoYiiq6GfA==]
  • p-NITROANILINE HAZARD SUMMARY. NJ.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5_gUqOkqn6Jx7ix9qd91x0loixJ9ULGXl9scaE_cf3qZozkLJneR-zGFi_xt4YufLLAwCqEcnAO2G8edc2C499EDd0SLogSPlPcwQnCUSF02FkkjnQthHVS4TVq9xNF_06KlV00mX2hdo1sDCgBFRUw==]
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